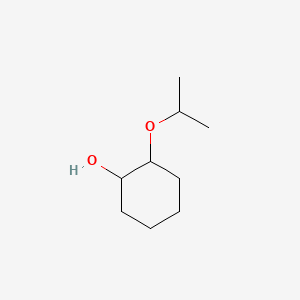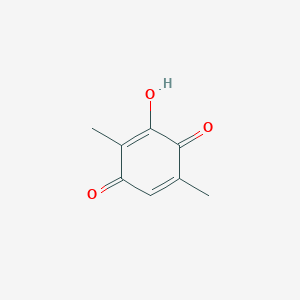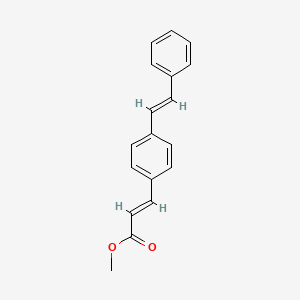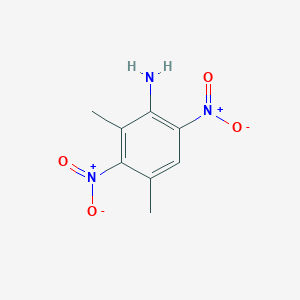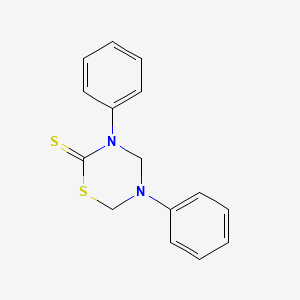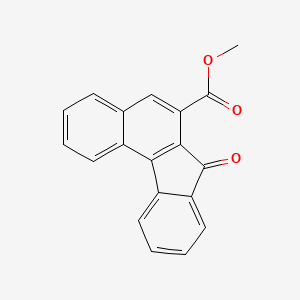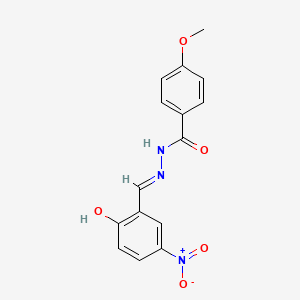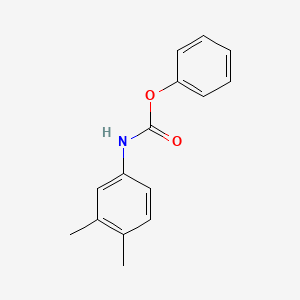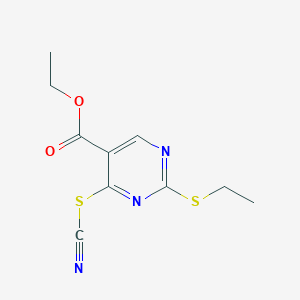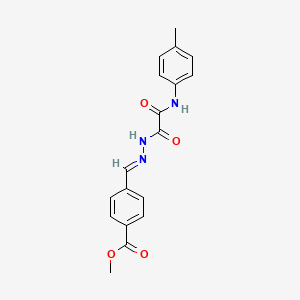
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a methoxyphenyl group and an ethane-1,2-diamine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the ethane-1,2-diamine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1,N4,N4-Tetra(4-pyridyl)benzene-1,4-diamine: A related compound with pyridine substituents.
N1,N1,N2-Tris(2-aminoethyl)ethane-1,2-diamine: Another ethane-1,2-diamine derivative with multiple amino groups.
Uniqueness
N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is unique due to its specific substitution pattern and the presence of both quinoline and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
853349-70-9 |
|---|---|
Fórmula molecular |
C22H28BrN3O |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[2-(4-methoxyphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C22H27N3O.BrH/c1-4-25(5-2)15-14-23-22-16-21(17-10-12-18(26-3)13-11-17)24-20-9-7-6-8-19(20)22;/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,24);1H |
Clave InChI |
VURXULPDAXGBQV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


